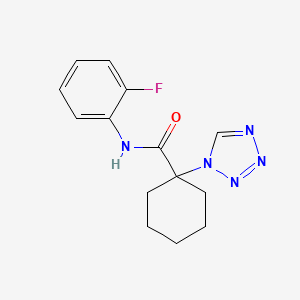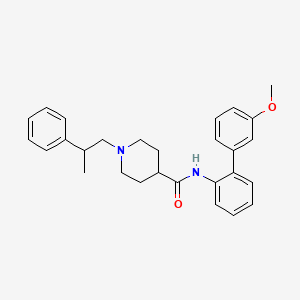![molecular formula C24H32N2O B6047113 N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6047113.png)
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide, also known as MPP+, is a chemical compound that has been extensively studied in the field of neuroscience. MPP+ is a neurotoxin that is commonly used to induce Parkinson's disease in animal models. The compound is also known for its ability to inhibit mitochondrial complex I, which is a crucial enzyme involved in cellular respiration.
作用機序
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ is a potent inhibitor of mitochondrial complex I, which is a crucial enzyme involved in cellular respiration. The inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ has been shown to induce Parkinson's disease-like symptoms in animal models, including bradykinesia, rigidity, and tremors. The compound has also been shown to cause dopaminergic neuron death in the substantia nigra, which is a hallmark of Parkinson's disease. Additionally, N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ has been shown to induce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models. This allows researchers to study the mechanisms underlying the disease and to develop potential treatments. However, one limitation of using N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ is its toxicity, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+. One area of interest is the development of potential treatments for Parkinson's disease. Researchers are investigating the use of antioxidants and other compounds that can protect against N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+-induced cell death. Another area of interest is the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers are also investigating the use of N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ in the development of new animal models for Parkinson's disease.
合成法
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ can be synthesized through a multi-step process involving the reaction of 1-methyl-4-phenylpyridinium (N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+) with butyronitrile. The resulting product is then treated with hydrochloric acid to yield N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide.
科学的研究の応用
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ has been extensively studied in the field of neuroscience due to its ability to induce Parkinson's disease-like symptoms in animal models. The compound is commonly used to study the mechanisms underlying the disease and to develop potential treatments. N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ has also been used in studies investigating the role of mitochondrial dysfunction in neurodegenerative diseases.
特性
IUPAC Name |
N-methyl-4-phenyl-N-[1-(2-phenylethyl)piperidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O/c1-25(24(27)16-8-14-21-10-4-2-5-11-21)23-15-9-18-26(20-23)19-17-22-12-6-3-7-13-22/h2-7,10-13,23H,8-9,14-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOBHKOWUKRQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B6047036.png)

![7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047059.png)
![2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6047064.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B6047072.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B6047074.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B6047080.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6047090.png)
![N-(1-{1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6047105.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6047125.png)
![N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B6047132.png)
![1-(1-cyclopenten-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6047133.png)

![4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6047142.png)